6-Benzyloxy-2-pyrazinoic acid

Description

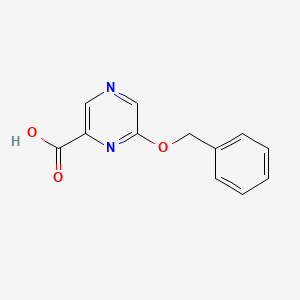

6-Benzyloxy-2-pyrazinoic acid (CAS: 250641-16-8; synonyms: SCHEMBL8863973, AKOS015801436) is a pyrazine derivative featuring a benzyloxy group at the 6-position and a carboxylic acid moiety at the 2-position of the pyrazine ring. Its molecular formula is $ \text{C}{12}\text{H}{10}\text{N}2\text{O}3 $, with an InChIKey of INWXUSXDYYNSLM-UHFFFAOYSA-N . This compound is primarily utilized in research settings, as evidenced by the absence of commercial suppliers listed in available databases .

Properties

CAS No. |

179321-60-9 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

6-phenylmethoxypyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)10-6-13-7-11(14-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |

InChI Key |

INWXUSXDYYNSLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Hydrolysis

A common synthetic route involves esterification of pyrazine-2-carboxylic acid or its derivatives, followed by hydrolysis to yield the free acid. This method leverages the carboxylic acid group for functionalization. For example, esterification with benzyl alcohol derivatives (e.g., benzyl chlorides) introduces the benzyloxy substituent at the 6-position. Microwave-assisted protocols enhance reaction efficiency by reducing reaction times compared to traditional reflux methods .

Key Chemical Reactions

Analytical Characterization

Characterization of this compound and intermediates relies on:

1. Spectroscopic Analysis

-

1H and 13C NMR : Confirms the presence of benzyloxy (δ 4.0–5.1 ppm for CH₂Ph) and carboxylic acid (δ 169–172 ppm for COOH) groups .

-

IR Spectroscopy : Identifies functional groups (e.g., C=O at 1690 cm⁻¹ for CONH, 1760 cm⁻¹ for CO₂Me) .

-

Mass Spectrometry : Validates molecular weight (230.22 g/mol) .

2. Chromatographic Techniques

-

TLC : Monitors reaction progress (hexane/ethyl acetate, 1:1) .

-

Flash Chromatography : Purifies final products using hexane/ethyl acetate gradients .

pH-Dependent Reactivity

Pyrazinoic acid derivatives exhibit enhanced antimicrobial activity at acidic pH (~5.8), where hydrolysis of ester prodrugs (e.g., 2-chloroethyl pyrazinoate) releases the active acid . This pH-dependent behavior is critical for targeting pathogens like Mycobacterium tuberculosis.

Enzymatic Interactions

Pyrazinoic acid derivatives inhibit fatty acid synthase I in bacteria, disrupting lipid biosynthesis . Molecular docking studies reveal binding interactions with metabolic enzymes, influencing pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-Benzyloxy-2-pyrazinoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The carboxylic acid in this compound distinguishes it from analogs like 2-(Benzyloxy)-6-chloropyrazine (chlorine substituent) and 2-Benzyloxy-6-phenylpyrazine (phenyl group). The acid group enhances hydrogen-bonding capacity, improving aqueous solubility compared to the more lipophilic chlorine- or phenyl-substituted derivatives . In contrast, the spirocyclic analog (CAS: 2208747-35-5) trades the pyrazine ring for a rigid spiro system, which is advantageous in medicinal chemistry for reducing metabolic degradation .

Synthetic Methodologies Grignard reagent additions are central to synthesizing analogs like 2-(Benzyloxy)-6-chloropyrazine and 2-Benzyloxy-6-phenylpyrazine, where regioselectivity is controlled by N-acylpyrazinium salt intermediates . this compound likely requires oxidation steps to introduce the carboxylic acid group, a pathway distinct from halogenation or aryl-group incorporation seen in other derivatives.

Biological and Industrial Relevance While this compound lacks commercial suppliers, analogs like 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid are available from specialized manufacturers, suggesting broader industrial interest in spirocyclic derivatives . The absence of bioactivity data for this compound contrasts with phosphodiesterase-targeting pyrazine derivatives (e.g., compounds in AOAC SMPR 2014.011), underscoring its niche research role .

Q & A

Q. What are the standard synthetic routes for 6-Benzyloxy-2-pyrazinoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves benzylation of pyrazinoic acid derivatives. A common approach is activating the hydroxyl group of pyrazinoic acid using thionyl chloride (SOCl₂) to form a reactive intermediate (e.g., pyrazinyl chloride), followed by benzylation with benzyl bromide or benzyl alcohol under basic conditions. For example, pyrazinoic acid can be treated with SOCl₂ in dichloromethane (DCM) at 0°C, stirred at room temperature for 16 hours, and then reacted with benzyl alcohol in the presence of a base like triethylamine . Optimization includes controlling stoichiometry (e.g., excess thionyl chloride for complete activation) and solvent selection (polar aprotic solvents enhance nucleophilic substitution).

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer: Key techniques include:

- High-Performance Liquid Chromatography (HPLC): Used to assess purity by detecting impurities (e.g., unreacted starting materials). A reversed-phase C18 column with UV detection at 254 nm is standard. The mobile phase may involve acetonitrile/water gradients .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. The benzyloxy group typically shows aromatic proton signals at δ 7.2–7.4 ppm and a singlet for the methylene group (CH₂) at δ 5.2–5.5 ppm.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀N₂O₃ at 230.07 g/mol).

Q. What is the baseline antimycobacterial activity of this compound, and how is it assessed?

Methodological Answer: Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (Mtb) under acidic conditions (pH 5.5) are standard. The compound is serially diluted in Middlebrook 7H9 broth, inoculated with Mtb (∼10⁵ CFU/mL), and incubated for 7–14 days. Activity is compared to pyrazinamide (PZA) and pyrazinoic acid (POA) controls. Enhanced lipophilicity from the benzyloxy group may improve cell membrane penetration, reducing MIC values .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy substitution) impact the quantitative structure-activity relationship (QSAR) of pyrazinoic acid derivatives?

Methodological Answer: QSAR models correlate substituent properties (e.g., logP, steric bulk) with activity. For this compound:

- Lipophilicity (logP): Increased logP from the benzyl group enhances membrane permeability, critical for targeting intracellular Mtb .

- Steric Effects: Bulky substituents (e.g., tert-butyl esters) improve serum stability by reducing esterase hydrolysis. For example, tert-butyl 5-chloropyrazinoate shows 100-fold higher activity than PZA .

- Electron-Withdrawing Groups: Chlorine at position 5 increases acidity, promoting protonation and accumulation in acidic phagosomes .

Q. How do pH conditions and efflux pumps influence the efficacy of this compound against mycobacteria?

Methodological Answer:

- Acidic pH: At pH 5.5, the compound (like POA) is protonated, facilitating uptake into Mtb. Intracellular accumulation is measured via LC-MS/MS after lysing bacilli exposed to the compound at varying pH .

- Efflux Inhibition: Co-administration with efflux pump inhibitors (e.g., verapamil) increases intracellular concentration. For example, M. smegmatis resistance is linked to efficient POA efflux, which can be counteracted by inhibitors .

Q. What experimental models elucidate the membrane-disrupting mechanism of this compound?

Methodological Answer:

- Membrane Potential (Δψ) Assays: Fluorometric probes like DiOC₂(3) quantify Δψ disruption. Acidic pH (5.5) enhances Δψ collapse in Mtb, correlating with bactericidal activity .

- ATP Depletion Studies: Intracellular ATP levels (measured via luciferase assays) decrease upon treatment, indicating impaired energy metabolism .

- Transmission Electron Microscopy (TEM): Visualizes membrane damage and cytoplasmic leakage in treated bacilli .

Q. How can resistance to this compound be studied in mycobacterial strains?

Methodological Answer:

- Spontaneous Mutant Selection: Mtb is exposed to sub-MIC concentrations, and resistant colonies are isolated for genomic sequencing. Mutations in pncA (pyrazinamidase gene) or efflux pump regulators (e.g., mmpL3) are common .

- Gene Knockout Models: Delete pncA in Mtb to mimic resistance. Complement with wild-type pncA to restore susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.